5-Bromoquinolin-3-amine dihydrochloride

Salt selection Aqueous solubility Biological assay compatibility

5-Bromoquinolin-3-amine dihydrochloride (CAS 1956309-93-5) is the dihydrochloride salt of a brominated 3-aminoquinoline, a privileged scaffold in medicinal chemistry for kinase and bromodomain inhibitor design. The free base (CAS 1330754-37-4) is a white to off-white solid with molecular formula C9H7BrN2 (MW 223.07).

Molecular Formula C9H9BrCl2N2
Molecular Weight 295.99 g/mol
Cat. No. B11838298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoquinolin-3-amine dihydrochloride
Molecular FormulaC9H9BrCl2N2
Molecular Weight295.99 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=N2)N)C(=C1)Br.Cl.Cl
InChIInChI=1S/C9H7BrN2.2ClH/c10-8-2-1-3-9-7(8)4-6(11)5-12-9;;/h1-5H,11H2;2*1H
InChIKeyFTXJZBCMKJEFNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoquinolin-3-amine dihydrochloride: Chemical Profile and Procurement Baseline for a 3-Amino-5-bromoquinoline Building Block


5-Bromoquinolin-3-amine dihydrochloride (CAS 1956309-93-5) is the dihydrochloride salt of a brominated 3-aminoquinoline, a privileged scaffold in medicinal chemistry for kinase and bromodomain inhibitor design. The free base (CAS 1330754-37-4) is a white to off-white solid with molecular formula C9H7BrN2 (MW 223.07) . The dihydrochloride form (C9H9BrCl2N2, MW 295.99) is specifically engineered to enhance aqueous solubility over the poorly soluble free base, making it the preferred physical form for aqueous biological assays and salt-based formulation screening . This compound serves as a crucial synthetic intermediate for introducing 3-amino-5-bromoquinoline moieties into drug candidates targeting PI5P4K and c-Met kinases, as documented in the patent literature .

Why 5-Bromoquinolin-3-amine dihydrochloride Cannot Be Substituted by Other Bromo-aminoquinoline Isomers


The quinoline ring presents seven distinct monobromination positions, and the position of the bromine substituent relative to the 3-amino group dictates both electronic character and steric accessibility for downstream coupling reactions. Among the bromoquinolin-3-amine positional isomers (2-, 4-, 5-, 6-, 7-, and 8-bromo), the 5-bromo substitution pattern places the halogen at the peri position relative to the quinoline nitrogen, generating a unique steric and electronic environment not replicated by isomers with bromine at C6, C7, or C8 [1]. The 3-amino-5-bromo configuration is specifically claimed in patent literature as a scaffold that enhances inhibitory activity against both PI5P4K [2] and c-Met kinases [3] when incorporated into lead series, whereas alternative bromo positions confer different (and often inferior) activity profiles in these target classes. Furthermore, the dihydrochloride salt form provides aqueous solubility (≥25 mg/mL in water) that the free base and many isomeric free bases lack, eliminating the need for DMSO stock solutions in primary screening [4].

Quantitative Differential Evidence for 5-Bromoquinolin-3-amine dihydrochloride Against Closest Analogs


Aqueous Solubility Advantage of the Dihydrochloride Salt over the Free Base Form

The free base 5-bromoquinolin-3-amine has limited aqueous solubility (described as 'insoluble in water' by some vendor sources ), requiring DMSO for stock preparation at typical screening concentrations. The dihydrochloride salt, by contrast, is designed with two HCl counterions that render it freely soluble in water, with the free base itself demonstrating ≥25 mg/mL aqueous solubility [1]. This salt form enhancement is critical for biochemical assays that are incompatible with DMSO concentrations exceeding 0.1-1% (v/v), directly enabling aqueous dilution protocols that are infeasible with the free base or with other bromo-aminoquinoline isomers lacking a salt formulation option.

Salt selection Aqueous solubility Biological assay compatibility

Synthetic Yield Benchmark: Patent-Documented Multi-Step Synthesis with Isolated Yields

The synthesis of 3-amino-5-bromoquinoline (the free base precursor) is documented in Chinese patent CN112375037B, which reports isolated yields for each of three steps: Step 1 (5-bromo-3-iodoquinoline) at 56% yield; Step 2 (tert-butyl (5-bromoquinolin-3-yl)carbamate) at 83% yield; and Step 3 (final deprotection to free amine) at 92% yield, achieving an overall three-step yield of approximately 43% from 5-bromoquinoline [1]. This represents a well-characterized, scalable route using commercially available starting materials (5-bromoquinoline, TBHP, iodine, NH2Boc) with non-metal-catalyzed oxidation in Step 1, avoiding toxic heavy-metal reagents common in alternative bromoquinoline amination routes . By contrast, synthetic routes for regioisomeric bromoquinolin-3-amines (e.g., 2-bromo, 4-bromo, or 8-bromo analogs) often require different, less optimized conditions with variable reported yields.

Process chemistry Scalable synthesis Drug intermediate manufacturing

Bromine Position Selectivity: C5 Substitution Confers Unique Steric and Electronic Properties Relative to C6, C7, and C8 Isomers

Among monobrominated 3-aminoquinoline positional isomers (bromine at C2, C4, C5, C6, C7, or C8), only the C5 position places bromine at the peri position relative to the quinoline nitrogen and ortho to the bridgehead carbon shared with the fused benzene ring. This specific spatial arrangement generates a distinct steric profile at the C4 and C6 positions for further derivatization, including Suzuki coupling and Buchwald-Hartwig amination [1]. The 3-amino-5-bromo configuration has been specifically cited as enhancing activity in c-Met kinase inhibitor series (J. Med. Chem. 2011, 54, 2127–2142) [2], whereas the 3-amino-6-bromo and 3-amino-8-bromo isomers are associated with different (often antiviral) target profiles [3]. LogP calculations show that positional isomerism alters lipophilicity: the 5-bromo-3-amino isomer has a predicted LogP of approximately 2.5, compared to 2.3 for the 8-bromo isomer and 2.8 for the 2-bromo isomer [4], indicating measurable differences in pharmacokinetic parameter predictions.

Structure-activity relationship Positional isomer comparison Kinase inhibitor design

Purity Benchmark: Dihydrochloride Salt Available at ≥98% Purity, Exceeding Typical Free Base Commercial Specifications

The dihydrochloride salt of 5-bromoquinolin-3-amine is commercially available at NLT 98% purity (MolCore, Leyan) , whereas the free base (CAS 1330754-37-4) is typically offered at 95% purity by multiple vendors including Fluorochem, AKSci, and Chemshuttle . This purity differential of ≥3 percentage points is meaningful for medicinal chemistry applications where impurities can confound biological assay results or interfere with subsequent coupling reactions. High-purity dihydrochloride procurement minimizes the need for in-house repurification before use in sensitive Pd-catalyzed cross-coupling steps that are sensitive to catalyst-poisoning impurities.

Chemical purity Quality control Procurement specification

Procurement-Driven Application Scenarios for 5-Bromoquinolin-3-amine dihydrochloride


PI5P4K and c-Met Kinase Inhibitor Lead Optimization Campaigns

The 3-amino-5-bromoquinoline scaffold has been explicitly claimed as a core fragment for both PI5P4K inhibitor series (WO2019126731A) and c-Met kinase inhibitors (J. Med. Chem. 2011, 54, 2127–2142) . The dihydrochloride salt is the preferred procurement form for these campaigns because its aqueous solubility eliminates DMSO-related assay interference in kinase inhibition assays (e.g., ADP-Glo, TR-FRET). Researchers developing 3,5-disubstituted quinoline analogs for kinase targets should prioritize the 5-bromo isomer over 6-bromo or 8-bromo analogs, as the SAR literature indicates specific activity enhancement at the C5 position for these target classes.

Bromodomain Inhibitor Fragment-Based Drug Discovery

Quinoline derivatives, particularly 3-aminoquinolines, are established scaffolds in BET bromodomain inhibitor design (see patent families WO2011/054841, WO2012/143413, WO2014/140076) [1]. The 5-bromo substituent provides a synthetic handle for Pd-catalyzed cross-coupling diversification at the C5 position, enabling rapid analog generation in fragment-to-lead campaigns. The dihydrochloride salt's high purity (≥98%) supports reproducible fragment library preparation without the need for pre-assay purification, a critical factor in high-throughput crystallography and SPR-based fragment screens.

Antimicrobial and Antiparasitic Agent Scaffold Diversification

Quinoline-3-amines have demonstrated antiparasitic activity against Trypanosoma cruzi and Leishmania mexicana, with IC50 values in the low micromolar range for optimized derivatives (Bioorganic Chemistry, 2018, 83, 1-11) [2]. The 5-bromo-3-aminoquinoline scaffold, with its distinct LogP of ~2.5 compared to other positional isomers, offers a differentiated physicochemical starting point for optimizing membrane permeability in antiparasitic drug design. The dihydrochloride salt's aqueous compatibility facilitates testing in parasite culture media without organic solvent artifacts.

Process Chemistry Scale-Up and GMP Intermediate Manufacturing

The patent-documented three-step synthesis (CN112375037B) with isolated yields of 56%, 83%, and 92% per step provides a validated manufacturing route from commercially available 5-bromoquinoline [3]. This enables reliable cost modeling and technology transfer for gram-to-kilogram scale-up. The dihydrochloride salt form simplifies purification and handling at scale compared to the free base, while the total yield of ~43% provides a cost benchmark for procurement negotiations and in-house manufacturing feasibility assessments.

Quote Request

Request a Quote for 5-Bromoquinolin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.